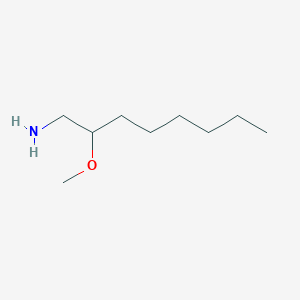

2-Methoxyoctan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-methoxyoctan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8,10H2,1-2H3 |

InChI Key |

GCVMOUBNOFADEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CN)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Methoxyoctan 1 Amine

Nucleophilic Characteristics of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes 2-Methoxyoctan-1-amine a strong nucleophile, capable of participating in a variety of bond-forming reactions. chemguide.co.uklibretexts.org This nucleophilicity is the basis for its reactivity towards a wide range of electrophilic species.

Primary amines like this compound can undergo N-alkylation when treated with alkyl halides. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. nih.gov However, the direct alkylation of primary amines can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation reactions. masterorganicchemistry.com This can result in a mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. libretexts.org

To achieve selective synthesis, reaction conditions must be carefully managed. For instance, using a large excess of the initial amine can favor the formation of the secondary amine. Conversely, treating the amine with an excess of a reactive alkylating agent, such as methyl iodide, under forcing conditions leads to "exhaustive alkylation" and the formation of the corresponding quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

Table 1: Representative Alkylation Reactions of this compound

| Reactant (Alkyl Halide) | Product Type | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | Secondary Amine | N-Methyl-2-methoxyoctan-1-amine |

| Ethyl Bromide (CH₃CH₂Br) | Secondary Amine | N-Ethyl-2-methoxyoctan-1-amine |

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, yields N-substituted amides. fishersci.it This nucleophilic acyl substitution reaction is typically rapid and exothermic. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride from an acyl chloride) is eliminated, and a proton is lost from the nitrogen to form the stable amide product. fishersci.it The reaction with acyl chlorides, often called the Schotten-Baumann reaction, may require a base to neutralize the HCl byproduct. fishersci.it Acid anhydrides are also effective acylating agents, though generally less reactive than acyl chlorides.

Table 2: Examples of Amide Synthesis from this compound

| Acylating Agent | Product Name |

|---|---|

| Acetyl Chloride | N-(2-Methoxyoctyl)acetamide |

| Benzoyl Chloride | N-(2-Methoxyoctyl)benzamide |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction involves the nucleophilic addition of this compound to the carbonyl carbon, followed by the acid-catalyzed elimination of a water molecule. libretexts.orgwikipedia.org

The reaction is reversible, and its equilibrium can be shifted toward the imine product by removing the water as it forms, for example, by azeotropic distillation. wikipedia.orgoperachem.com The pH of the reaction medium is critical; the reaction is generally fastest in mildly acidic conditions (around pH 5). libretexts.orglibretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

Table 3: Imine Formation with this compound

| Carbonyl Compound | Product Class |

|---|---|

| Propanal | Aldimine |

| Cyclohexanone | Ketimine |

This compound readily reacts with sulfonyl chlorides in a process known as sulfonylation to produce sulfonamides. sigmaaldrich.com This reaction is analogous to acylation, with the primary amine acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org The reaction results in the formation of a stable S-N bond and the elimination of hydrogen chloride. A base is typically added to the reaction mixture to neutralize the acid byproduct. google.com The resulting sulfonamide moiety is a key structural feature in many biologically active compounds. eurjchem.com

Table 4: Sulfonamide Derivatives of this compound

| Sulfonyl Chloride | Product Name |

|---|---|

| Methanesulfonyl Chloride | N-(2-Methoxyoctyl)methanesulfonamide |

| Benzenesulfonyl Chloride | N-(2-Methoxyoctyl)benzenesulfonamide |

Impact of the Methoxy (B1213986) Group on Compound Reactivity and Selectivity

The methoxy group at the C-2 position (the β-position relative to the amine) significantly influences the reactivity of the primary amine moiety through several effects.

Electronic Effect: Oxygen is more electronegative than carbon, causing the methoxy group to exert an electron-withdrawing inductive effect (-I). This effect reduces the electron density of the lone pair on the adjacent nitrogen atom. Consequently, this compound is expected to be a weaker base and a less potent nucleophile compared to its non-substituted counterpart, octan-1-amine. msu.edu

Steric Hindrance: The physical presence of the methoxy group near the reactive amine center can create steric hindrance. This may slow down reactions with bulky electrophiles, as the methoxy group can impede the optimal trajectory for nucleophilic attack. This effect would be more pronounced with larger reactants.

Chelation: The oxygen atom of the methoxy group, along with the amine's nitrogen atom, can act as a bidentate ligand, capable of forming a five-membered chelate ring with metal ions. This chelating ability can be exploited in metal-catalyzed reactions to control stereoselectivity by locking the conformation of the substrate.

Table 5: Comparative Reactivity Profile

| Property | Octan-1-amine | This compound | Rationale |

|---|---|---|---|

| Basicity | Higher | Lower | Inductive electron-withdrawal by the methoxy group. |

| Nucleophilicity | Higher | Lower | Reduced electron density on the nitrogen atom. |

Design and Synthesis of Derivative Compounds for Specific Research Applications

The derivatization of this compound through the reactions described above opens avenues for creating novel molecules with tailored properties for various research applications. The combination of a flexible eight-carbon chain, a polar amine, and a modifying methoxy group provides a versatile scaffold.

Amide and Sulfonamide Derivatives: The synthesis of amides and sulfonamides is a cornerstone of medicinal chemistry. sigmaaldrich.com These functional groups are stable and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. Derivatives of this compound could be synthesized and screened for potential biological activity.

N-Alkylated Derivatives and Quaternary Ammonium Salts: Secondary and tertiary amines derived from this compound can serve as building blocks for more complex molecules or as catalysts. Quaternary ammonium salts are widely used as phase-transfer catalysts, which facilitate reactions between reagents in immiscible phases. mdpi.com They also have applications as surfactants and antimicrobial agents due to their amphiphilic nature. nih.gov

Imine Intermediates: Imines are valuable synthetic intermediates. masterorganicchemistry.com They can be readily reduced to form secondary amines or can react with nucleophiles, such as organometallic reagents, to enable carbon-carbon bond formation, leading to the synthesis of more complex amine structures.

Table 6: Potential Applications of this compound Derivatives

| Derivative Class | Functional Group | Potential Research Application |

|---|---|---|

| N-Alkyl Amines | Secondary/Tertiary Amine | Synthetic intermediates, building blocks for complex molecules. |

| Quaternary Ammonium Salts | Quaternary Ammonium Ion | Phase-transfer catalysts, surfactants, antimicrobial agents. nih.govmdpi.com |

| Amides | Amide | Medicinal chemistry scaffolds, enzyme inhibitors. |

| Imines (Schiff Bases) | Imine | Synthetic intermediates for secondary amines and C-C bond formation. masterorganicchemistry.com |

Advanced Spectroscopic and Analytical Characterization of 2 Methoxyoctan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each proton and carbon atom can be mapped, confirming the constitution of 2-Methoxyoctan-1-amine.

High-resolution ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the structural framework of this compound. The chemical shifts (δ) are influenced by the electron density around each nucleus, which is primarily affected by the electronegativity of adjacent atoms and functional groups—namely the amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups.

In a typical ¹H NMR spectrum, the protons of the aliphatic chain would appear in the upfield region (approx. 0.8-1.6 ppm). The protons closer to the electron-withdrawing amine and methoxy groups would be deshielded and resonate at a lower field. Specifically, the methylene (B1212753) protons on C1 (adjacent to the amine) and the methine proton on C2 (adjacent to the methoxy group) would show distinct downfield shifts. The methoxy group's protons would appear as a sharp singlet. mdpi.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. mdpi.com Similar to ¹H NMR, carbons bonded to the electronegative oxygen and nitrogen atoms (C1, C2, and the methoxy carbon) would be significantly deshielded, appearing at higher chemical shifts compared to the other aliphatic carbons in the octyl chain. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate each proton with its directly attached carbon, confirming assignments. nih.govnih.govhmdb.caresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on standard chemical shift increments and data from analogous aliphatic amines and ethers. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-C H₂-NH₂) | ~2.7 - 2.9 (m) | ~45 - 50 |

| C2 (-C H(OCH₃)-) | ~3.2 - 3.4 (m) | ~80 - 85 |

| C3-C7 (-C H₂-) | ~1.2 - 1.6 (m) | ~23 - 32 |

| C8 (-C H₃) | ~0.8 - 0.9 (t) | ~14 |

| -OCH₃ | ~3.3 (s) | ~56 - 58 |

| -NH₂ | ~1.5 - 2.5 (br s) | N/A |

As this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, and NMR spectroscopy provides a powerful method to achieve this through chiral derivatization. nih.gov This process involves reacting the racemic or scalemic amine with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers have different physical properties and, critically, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated, which directly reflects the enantiomeric purity of the original amine sample. acs.org Common CDAs for primary amines include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or protocols involving reagents like 2-formylphenylboronic acid and an enantiopure BINOL derivative to form diastereomeric iminoboronate esters. researchgate.netrsc.org The differing chemical environments in the resulting diastereomers lead to separable peaks in the ¹H or ¹⁹F NMR spectra, allowing for precise quantification. nih.govacs.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. For this compound (C₉H₂₁NO), the expected nominal molecular weight is 159 amu. sigmaaldrich.com

According to the Nitrogen Rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.orgmsu.edu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a resonance-stabilized iminium cation. For this compound, the most favorable α-cleavage involves the loss of the hexyl radical (C₆H₁₃•) from the C2-C3 bond, as this is the largest possible alkyl substituent. This fragmentation would result in a highly abundant fragment ion, likely the base peak, at m/z 58.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 159 | [M]⁺ | Molecular Ion |

| 144 | [M-CH₃]⁺ | Loss of a methyl radical |

| 128 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 58 | [CH₃OCHCH₂NH₂]⁺ | α-cleavage (loss of hexyl radical) |

| 30 | [CH₂NH₂]⁺ | Cleavage at C1-C2 bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the key expected vibrational bands are:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Intense bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the alkyl chain and methoxy group.

N-H Bending: A broad band, known as the scissoring vibration, for the primary amine group is expected to appear in the range of 1590-1650 cm⁻¹.

C-O Stretching: A strong, characteristic band for the ether linkage (C-O-C) should be present in the 1070-1150 cm⁻¹ region. wur.nl

Raman spectroscopy would provide complementary information, particularly for the less polar C-C backbone vibrations, which are often weak in the IR spectrum.

X-ray Based Structural Analysis (e.g., Crystalline Sponge Method for Related Compounds)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a high-quality single crystal, which can be difficult or impossible to obtain for compounds that are liquids or oils at room temperature, as this compound likely is.

For such non-crystalline compounds, the Crystalline Sponge Method offers a revolutionary alternative. nih.govresearchgate.net This technique involves soaking the liquid analyte into the pores of a pre-formed, highly porous host crystal (the "sponge"), typically a metal-organic framework (MOF). nih.govresearchgate.net The guest molecules are absorbed and become ordered within the crystalline lattice of the host, allowing their structure to be determined by X-ray diffraction as if they were part of a single crystal. creative-biostructure.com This method is particularly powerful for determining the absolute configuration of chiral molecules without the need for crystallization or chemical derivatization. researchgate.netcreative-biostructure.com The use of a chiral crystalline sponge can even facilitate the analysis of racemic mixtures. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Methoxyoctan 1 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting various properties of molecules like 2-Methoxyoctan-1-amine. lynchlab-cme.com Methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. mdpi.com

These calculations can determine key parameters that govern the molecule's reactivity and interactions. mdpi.com This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), dipole moment, and Mulliken atomic charges. mdpi.comdergipark.org.tr The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, DFT calculations would reveal the distribution of electron density, highlighting the electronegative nature of the oxygen and nitrogen atoms. This leads to a significant dipole moment and defines the sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface would visually represent this, mapping electron-rich (red) and electron-poor (blue) regions. dergipark.org.trmdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

This table presents hypothetical but realistic values expected from a DFT B3LYP/6-311++G(d,p) calculation to illustrate the type of data generated.

| Property | Predicted Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Indicates electron-donating ability |

| LUMO Energy | 1.8 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.3 | eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.9 | Debye | Measures overall polarity of the molecule |

| Mulliken Charge on N | -0.85 | e | Quantifies the partial negative charge on the nitrogen atom |

| Mulliken Charge on O | -0.62 | e | Quantifies the partial negative charge on the oxygen atom |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. ulisboa.pt For a flexible molecule like this compound, with its long alkyl chain, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. khanacademy.org

Using force fields like CHARMM or OPLS-AA, MD simulations can model the molecule's behavior in various environments, such as in a vacuum, in a solvent, or at an interface. ulisboa.ptacs.org These simulations track the trajectories of all atoms in the system, allowing for the analysis of properties like radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a central atom. researchgate.net This is particularly useful for understanding how the amine and methoxy (B1213986) groups interact with solvent molecules or other solute molecules through hydrogen bonding and van der Waals forces. aps.org

The long octyl chain introduces significant conformational freedom. MD simulations can reveal preferential folding patterns and the orientation of the functional groups, which are critical for understanding how the molecule interacts with biological targets or surfaces. aps.org

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. acs.orgaip.org For reactions involving this compound, such as nucleophilic substitution or reactions with atmospheric radicals, DFT calculations can be used to locate the minimum energy path from reactants to products. researchgate.net

For example, in a reaction with an electrophile, computational models can compare different potential reaction sites (e.g., the nitrogen of the amine vs. the oxygen of the methoxy group). By calculating the energies of the transition states for each pathway, the most favorable reaction mechanism can be determined. acs.org Studies on similar amine-CO2 reactions show that DFT methods can reliably model the formation of zwitterionic intermediates and carbamates, elucidating the role of solvent molecules in stabilizing transition states. acs.orgacs.orgmonash.edu These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. rsc.org For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.comnih.gov

Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. acs.org These calculations can help understand the photophysical behavior of the molecule, such as its absorption and emission properties.

Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trrsc.org By comparing calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed. mdpi.com Similarly, vibrational frequencies from DFT calculations correspond to the peaks in an IR spectrum, allowing for the assignment of specific bands to the stretching and bending modes of the molecule's functional groups (e.g., N-H stretch, C-O stretch). mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative DFT Data)

This table presents hypothetical but realistic values expected from a DFT calculation to illustrate the type of data generated for IR spectroscopy.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric Stretch | 3350 |

| N-H (Amine) | Asymmetric Stretch | 3420 |

| C-H (Alkyl) | Stretch | 2850-2960 |

| C-O (Methoxy) | Stretch | 1115 |

| N-H (Amine) | Scissoring Bend | 1610 |

Computational Predictions of Stereoselectivity in Asymmetric Transformations

Computational modeling is a key tool for understanding and predicting the stereochemical outcome of asymmetric reactions. arxiv.org If this compound were used as a substrate or a ligand in a stereoselective transformation, computational methods could be used to model the transition states leading to different stereoisomers. rsc.org

By calculating the activation energies for the pathways that form the (R) and (S) enantiomers, for example, the enantiomeric excess (ee) of a reaction can be predicted. researchgate.net These models often involve complex systems, including the substrate, catalyst, and solvent molecules. acs.org Distortion/interaction analysis can be employed to deconstruct the energy of the transition state into components, revealing the specific steric and electronic interactions that control the stereoselectivity. acs.org Such insights are invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve high stereoselectivity. rsc.orgnih.gov

Development and Application of Molecular Databases for Methoxy Alkane Amines

The systematic computational study of a series of molecules like methoxy alkane amines contributes to the development of specialized molecular databases. These databases, which can be integrated into larger chemical information systems like ChEMBL or custom in-house repositories, store calculated properties for a wide range of structures. ebi.ac.uk

These databases serve several purposes:

Structure-Property Relationships: By collecting data on homologous series of methoxy alkane amines, quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, unsynthesized compounds.

Screening and Discovery: Large virtual libraries of these compounds can be screened computationally to identify candidates with desirable properties for applications in materials science or drug discovery.

Data Accessibility: They provide a centralized, searchable resource for researchers, accelerating future research by making validated computational data readily available. cd-genomics.com

The development of such databases relies on standardized computational protocols to ensure data consistency and comparability across the chemical space of functionalized alkanes. cd-genomics.commdpi.com

Research Applications of 2 Methoxyoctan 1 Amine As a Specialty Chemical Intermediate

Role as a Versatile Building Block in Complex Organic Synthesis

The structural features of 2-Methoxyoctan-1-amine, namely its primary amine and methoxy (B1213986) group on a chiral backbone, suggest its potential as a versatile building block in the intricate field of organic synthesis. The amine functionality serves as a key reactive handle for a multitude of chemical transformations, allowing for the introduction of nitrogen-containing moieties into more complex molecular architectures.

Pathways to Advanced Organic Molecules

In principle, primary amines like this compound are fundamental starting materials for the synthesis of a wide array of advanced organic molecules. They can undergo reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines, which can be further modified. These reactions are foundational in the construction of pharmaceuticals, natural products, and other functional organic materials. However, specific synthetic pathways originating from this compound to produce such advanced molecules are not detailed in current research literature.

Precursor for Chiral Intermediates

The chiral nature of this compound makes it a theoretically valuable precursor for the synthesis of other chiral intermediates. Chiral amines are frequently employed as resolving agents to separate enantiomers of racemic carboxylic acids or as chiral auxiliaries to control the stereochemistry of subsequent reactions. While methods for the synthesis of chiral amines are well-established, including enzymatic resolutions and asymmetric synthesis, the specific use of this compound as a starting material for creating new, distinct chiral intermediates is not prominently featured in published research.

Potential in Agrochemical Research and Development

The incorporation of chiral amines into the molecular structure of agrochemicals can significantly influence their biological activity and environmental profile. The specific stereoisomer of a pesticide can exhibit greater efficacy, allowing for lower application rates and reduced environmental impact.

Utilization in Herbicidal Compound Derivatization

Amines are common components of many herbicides, often introduced to enhance uptake by plants or to interact with the target enzyme. While the derivatization of amines to create novel herbicidal compounds is a common strategy in agrochemical research, there are no specific, publicly documented instances of this compound being utilized for this purpose. The potential for its use exists, but has not been explored in available studies.

Importance of Chirality in Agrochemical Efficacy

The principle of chirality is of paramount importance in the efficacy and selectivity of many modern agrochemicals. The "eutomer," or the more active enantiomer, is often responsible for the desired biological effect, while the "distomer" may be inactive or even contribute to off-target effects. Although this is a critical concept in agrochemical design, research specifically detailing the impact of the chirality of this compound or its derivatives on herbicidal or other agrochemical efficacy has not been published.

Catalytic Applications and Ligand Design for Chemical Transformations

Chiral amines are frequently used as ligands for metal catalysts in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. The nitrogen atom of the amine can coordinate to a metal center, and the chiral environment around the nitrogen can influence the stereochemical outcome of the catalyzed reaction.

Despite the potential of this compound to serve as a chiral ligand, there is no specific research available that describes its synthesis into a ligand or its application in any catalytic transformations. The design and synthesis of new chiral ligands is an active area of research, but the exploration of this compound for this purpose has not been reported in the scientific literature.

Involvement in Asymmetric Catalysis

There is no available scientific literature or research data that describes the use of this compound as a ligand, catalyst, or chiral auxiliary in asymmetric catalysis. While the broader class of chiral amines is fundamental to this field, the specific contributions or potential applications of this compound have not been reported.

Applications in Material Science and Polymer Chemistry

No published studies, patents, or technical papers were found that detail the use of this compound in material science or polymer chemistry. Its potential utility as a monomer, a surface-modifying agent, or an additive in polymer formulations has not been documented in the accessible scientific domain.

Environmental Fate and Degradation of 2 Methoxyoctan 1 Amine Academic Perspective

Biodegradation Pathways and Mechanisms in Environmental Systems

No studies detailing the microbial degradation of 2-Methoxyoctan-1-amine in soil, water, or sediment were found.

Abiotic Degradation Processes, Including Photodegradation and Hydrolysis

There is no available information on the breakdown of this compound through non-biological processes such as reactions with sunlight (photodegradation) or water (hydrolysis).

Environmental Persistence and Transport Modeling

Data on the half-life of this compound in various environmental compartments are not available. Consequently, no transport modeling studies that would predict its movement in the environment could be located.

Structure-Activity Relationships Governing Environmental Behavior

While general structure-activity relationships for aliphatic amines and ethers exist, no specific studies applying these principles to model or predict the environmental behavior of this compound have been published.

Conclusion and Future Research Directions for 2 Methoxyoctan 1 Amine

Summary of Current Research Gaps and Challenges

A thorough review of the existing scientific literature reveals a significant research gap concerning 2-Methoxyoctan-1-amine. The primary challenge is the absence of established and optimized synthetic routes to obtain this compound in high enantiopurity. The synthesis of chiral amines, particularly those that are not extensively studied, presents several inherent difficulties.

Key challenges applicable to the synthesis of this compound include:

Stereocontrol: Achieving high enantioselectivity in the introduction of the amine group at the C1 position, especially with a methoxy (B1213986) group at the adjacent C2 position, can be challenging. The steric and electronic effects of the methoxy group could influence the approach of reagents, potentially leading to mixtures of enantiomers.

Functional Group Compatibility: The synthesis must be compatible with both the primary amine and the methoxy ether functional groups. Certain reagents or reaction conditions could lead to undesired side reactions, such as cleavage of the ether or reactions at the amine.

Lack of Characterization Data: Without established analytical data (e.g., NMR, IR, mass spectrometry, and chiroptical data), the characterization of synthesized this compound and the determination of its enantiomeric purity would be a de novo effort, requiring extensive validation.

These challenges underscore the need for foundational research to establish reliable methods for the synthesis and characterization of this and structurally related chiral amines.

Emerging Methodologies in Synthesis and Characterization Relevant to the Compound

Recent advancements in synthetic and analytical chemistry offer promising solutions to the challenges associated with the synthesis and characterization of this compound.

Emerging Synthetic Methodologies:

The enantioselective synthesis of chiral amines has been a major focus of modern organic chemistry, leading to the development of several powerful methodologies. nih.gov

| Methodology | Description | Potential Application for this compound |

| Biocatalysis | The use of enzymes, such as transaminases and amine dehydrogenases, to catalyze the stereoselective amination of a suitable ketone or aldehyde precursor. mdpi.comnih.gov | A prochiral ketone precursor could be stereoselectively aminated to produce (R)- or (S)-2-Methoxyoctan-1-amine with high enantiomeric excess. frontiersin.org |

| Asymmetric Hydrogenation | The use of chiral transition-metal catalysts (e.g., based on iridium, rhodium, or nickel) for the enantioselective hydrogenation of a corresponding imine or enamine. nih.govresearchgate.net | A precursor imine could be hydrogenated to yield the chiral amine. This method is known for its high efficiency and atom economy. acs.org |

| Organocatalysis | The use of small organic molecules as catalysts to promote the enantioselective formation of C-N bonds. | Could be employed in various bond-forming reactions to construct the chiral backbone of the molecule. |

| Chiral Auxiliary-Mediated Synthesis | The temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of the amine group, followed by the removal of the auxiliary. | A well-established, albeit less atom-economical, method to ensure high stereocontrol. |

Advanced Characterization Techniques:

The unambiguous determination of the structure and enantiomeric purity of this compound would rely on modern analytical techniques.

| Technique | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the enantiomers to determine the enantiomeric excess (ee) of the synthesized product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical connectivity. Advanced NMR techniques using chiral solvating agents or derivatizing agents can also be used for the determination of enantiomeric purity. nih.govresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration of the chiral center. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the identity of the compound. |

Unexplored Avenues for Academic Research and Application in Chemical Sciences

The unique structural features of this compound open up several avenues for future academic research and potential applications.

As a Chiral Building Block: Enantiomerically pure this compound could serve as a valuable chiral building block in the synthesis of more complex molecules. buchler-gmbh.com Its bifunctional nature (amine and ether) allows for a variety of chemical transformations. It could be incorporated into the synthesis of natural products, pharmaceuticals, and agrochemicals. nih.gov

In Medicinal Chemistry: The structural motif of a chiral amine is prevalent in a vast number of bioactive molecules and pharmaceuticals. researchgate.net Future research could explore the potential biological activity of this compound and its derivatives. For instance, they could be investigated as ligands for G-protein coupled receptors or as enzyme inhibitors.

In Asymmetric Catalysis: The amine functionality could be used to coordinate to metal centers, suggesting its potential application as a chiral ligand in asymmetric catalysis. The octyl chain provides solubility in organic solvents, which could be advantageous in homogeneous catalysis.

In Materials Science: Chiral molecules are increasingly being explored for their use in advanced materials with unique optical and electronic properties. mappingignorance.org this compound could be investigated as a component of chiral liquid crystals or polymers.

Future Theoretical and Computational Studies for Comprehensive Understanding

To complement experimental investigations, theoretical and computational studies can provide profound insights into the properties and potential applications of this compound.

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular properties such as conformational analysis, vibrational frequencies, and electronic structure. Prediction of chiroptical properties like optical rotation and circular dichroism spectra. rsc.orgrsc.org | A deeper understanding of the molecule's intrinsic properties and aid in the interpretation of experimental spectroscopic data. |

| Molecular Dynamics (MD) Simulations | Investigation of the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules (e.g., enzymes or receptors). nsf.govtandfonline.com | Insights into its solvation properties and potential binding modes, which can guide the design of new drugs or catalysts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of potential reaction mechanisms for its synthesis, particularly for enzymatic or transition-metal-catalyzed reactions. | Elucidation of the factors that control the stereoselectivity of the synthesis, aiding in the optimization of reaction conditions. |

The synergy between these computational approaches and experimental work will be crucial for a comprehensive understanding of this compound and for unlocking its full potential in the chemical sciences. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxyoctan-1-amine, and how can structural analogs inform methodology?

- Methodological Guidance :

- For structurally similar amines (e.g., 2-Methoxyamphetamine derivatives), alkylation of primary amines with methoxy-substituted alkyl halides or reductive amination of ketones are common approaches. For example, 2-Methoxyamphetamine synthesis involves methoxy group introduction via nucleophilic substitution .

- Characterization should include NMR (¹H/¹³C) to confirm methoxy (-OCH₃) and amine (-NH₂) groups, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are optimal for characterizing the purity and stability of this compound?

- Methodological Guidance :

- Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for purity assessment, employing a HP1-MS column (30 m × 0.25 mm) and helium carrier gas (1.2 mL/min) to resolve degradation products .

- Monitor stability via UV-Vis spectroscopy (λmax ~220–272 nm for methoxy-aromatic analogs) and store samples at -20°C to ensure ≥5-year stability, as demonstrated for related compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Guidance :

- Use fume hoods, nitrile gloves, and lab coats to minimize inhalation or dermal exposure. Avoid aqueous solutions if the compound reacts exothermically with water .

- In case of accidental exposure, rinse eyes with water for 15 minutes, wash skin with soap, and seek medical evaluation for delayed toxicity symptoms (e.g., CNS effects) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor-binding affinities of this compound analogs?

- Methodological Guidance :

- Compare positional isomer effects: For example, 2-methoxy substitution on amphetamine analogs reduces serotonin reuptake inhibition compared to para-substituted derivatives. Use radioligand binding assays (e.g., [³H]serotonin uptake in rat synaptosomes) to quantify potency variations .

- Conduct systematic reviews to reconcile conflicting data, following Cochrane guidelines for bias assessment and meta-analysis of in vitro/in vivo studies .

Q. What experimental designs are recommended to evaluate the metabolic stability of this compound in biological systems?

- Methodological Guidance :

- Use liver microsomal assays (e.g., rat or human S9 fractions) to quantify CYP450-mediated oxidation. Monitor demethylation of the methoxy group via LC-MS/MS .

- Compare metabolic half-life (t½) across species and correlate with computational models (e.g., QSAR) to predict human pharmacokinetics .

Q. How can researchers optimize chromatographic separation of this compound from complex biological matrices?

- Methodological Guidance :

- Employ reverse-phase HPLC with a C18 column (5 µm, 150 × 4.6 mm) and gradient elution (0.1% formic acid in acetonitrile/water). For GC-MS, use a 30 m HP1-MS column and ramp oven temperature from 170°C to 293°C at 80°C/min to resolve co-eluting metabolites .

- Validate methods per FDA guidelines for sensitivity (LOQ ≤1 ng/mL) and matrix effects (e.g., plasma protein binding studies) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?

- Methodological Guidance :

- Standardize synthesis protocols (e.g., reaction time, temperature) and verify purity via orthogonal methods (NMR, GC-MS, elemental analysis) .

- Use reference standards (e.g., Cayman Chemical’s ≥98% purity) and include positive/negative controls in dose-response experiments to normalize inter-assay variability .

Data Interpretation & Reporting

Q. How should researchers contextualize unexpected findings in structure-activity relationship (SAR) studies?

- Methodological Guidance :

- Document steric and electronic effects of substituents. For example, ortho-methoxy groups may hinder receptor docking due to increased bulk, reducing efficacy. Use molecular docking simulations (e.g., AutoDock Vina) to validate hypotheses .

- Discuss contradictions in the context of prior literature, emphasizing methodological differences (e.g., cell lines, assay conditions) .

Q. What frameworks ensure ethical and reproducible reporting of this compound research?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.